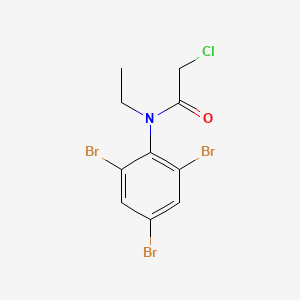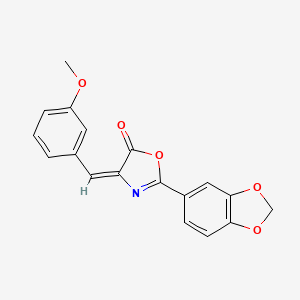![molecular formula C22H16Cl2N2O4 B15017091 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a Schiff base linkage, which is formed by the condensation of an amine with a carbonyl compound, and it is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylphenylamine with 2-nitrobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups at the chlorinated positions .
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity. The nitro group and chlorinated positions also contribute to the compound’s reactivity and bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: Similar Schiff base structure but with different substituents.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol: Another Schiff base with a different aromatic ring structure.
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its combination of a Schiff base linkage, nitro group, and chlorinated aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16Cl2N2O4 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-13-3-7-19(14(2)9-13)25-12-15-4-8-21(20(10-15)26(28)29)30-22(27)17-6-5-16(23)11-18(17)24/h3-12H,1-2H3 |
InChI Key |
JESWEOYXVXZQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15017047.png)
![heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B15017075.png)

![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15017079.png)
![N-(3-chlorophenyl)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15017099.png)
![2-(4-nitrophenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017107.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017114.png)
![2-bromo-6-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B15017118.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15017119.png)
